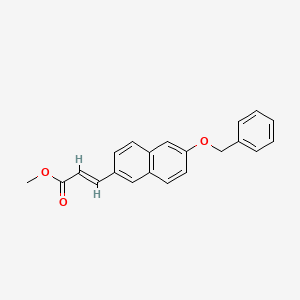

3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester

Vue d'ensemble

Description

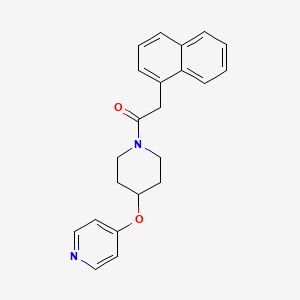

“3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester” is a complex organic compound. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also contains a benzyloxy group attached to the 6th carbon of the naphthalene ring, an acrylic acid methyl ester group attached to the 3rd carbon .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, a similar compound, “N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide”, was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen in high yield . The synthesis of “this compound” might involve similar steps, but specific synthesis methods would need to be developed or found in the literature.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a naphthalene ring, which is a planar structure composed of two fused benzene rings. The benzyloxy group is attached to the 6th carbon of the naphthalene ring, and the acrylic acid methyl ester group is attached to the 3rd carbon .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the ester group, it could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. The benzyloxy group might also be susceptible to reactions such as cleavage under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility would depend on the polarity of its functional groups. The presence of the ester group might make it somewhat polar, and therefore soluble in polar solvents .Applications De Recherche Scientifique

Polymerization and Material Synthesis

Application in Polymerization : The compound has been studied in the context of "living"/controlled polymerization. It's used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in the polymerization of methyl acrylate. This process has been shown to be well-controlled and can be used to create polymers with specific properties, such as molecular weight and polydispersity indices (Zhou et al., 2007).

Development of Memory Devices : The compound's derivatives have been used in creating homopolymer nanofilms for ternary memory devices. These devices exhibited binary Write-Once-Read-Many (WORM) memory behavior and rewritable ternary memory behavior, making them suitable for high-capacity memory and flexible organic electronics (Wang et al., 2018).

Chemical Synthesis and Characterization

Synthesis of Phthalides : The compound's derivatives have been utilized in the synthesis of phthalides through a one-pot intramolecular domino protocol. This method involves oxidation-intramolecular Michael addition and has been effective for creating various phthalide derivatives (Yasmin & Ray, 2013).

Influence on Polymerization : Studies have shown that derivatives of this compound can significantly influence the polymerization process of materials like styrene and methyl acrylate. The efficiency and control of the polymerization process can be altered by modifying the structure of the compound (Zhou et al., 2007).

Drug Synthesis and Evaluation

- Synthesis of Anti-Inflammatory Agents : Derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory agents. Molecular docking studies have been conducted against COX-2 to assess their effectiveness, showing promise in this area of medicinal chemistry (Devi et al., 2020).

Crystal Structure Analysis

- Study of Crystal Packing : The structural study of compounds, including esters attached to a naphthalene ring, has been conducted. This study provides insight into how different chemical structures influence crystal packing and intermolecular interactions, which is crucial for understanding material properties (Mondal et al., 2008).

Safety and Hazards

As with any chemical compound, handling “3-(6-Benzyloxy-naphthalen-2-yl)-acrylic acid methyl ester” would require appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Propriétés

IUPAC Name |

methyl (E)-3-(6-phenylmethoxynaphthalen-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-23-21(22)12-8-16-7-9-19-14-20(11-10-18(19)13-16)24-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTTWRFBYYJOFF-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)

![2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2796136.png)

![2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid](/img/structure/B2796138.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)

![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)